molecular formula C16H17N3O4 B2973120 (Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-3-methyl-4-oxobut-2-enoic acid CAS No. 853902-95-1

(Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-3-methyl-4-oxobut-2-enoic acid

Cat. No. B2973120
CAS RN: 853902-95-1
M. Wt: 315.329
InChI Key: XPTSSWKAOBULBM-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-3-methyl-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Effects of Novel Compounds

One study explored the pharmacological effects of a compound combining thromboxane A2 synthetase inhibition with prostaglandin endoperoxide receptor blockade, showcasing its efficacy in vivo in experimental animals and humans. This compound was found to inhibit platelet aggregation and prolong bleeding times, indicating potential applications in cardiovascular disease treatment (Clerck et al., 1989).

Cytotoxic Properties and Cancer Research

Another paper discussed a cytotoxic dolastatin 10 derivative inhibiting microtubule assembly, highlighting its phase I study results in patients with advanced solid tumors. The study assessed dose-limiting toxicities and pharmacokinetics, providing foundational knowledge for future cancer treatment research (de Jonge et al., 2005).

Environmental and Health Impact Studies

Research on carcinogenic heterocyclic amines in urine samples of individuals consuming normal diets versus those on parenteral alimentation shed light on human exposure to carcinogens through food, offering insights into cancer prevention and public health (Ushiyama et al., 1991).

Metabolic and Genetic Studies

A study on the metabolic and genetic aspects of heterocyclic amines highlighted their carcinogenic properties, elucidating the mechanisms by which these compounds may contribute to cancer, particularly focusing on DNA adduct formation and mutation fingerprints in experimental animals (Turteltaub et al., 1999).

properties

IUPAC Name

(Z)-4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-methyl-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10(9-13(20)21)15(22)17-14-11(2)18(3)19(16(14)23)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,17,22)(H,20,21)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTSSWKAOBULBM-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C\C(=O)O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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